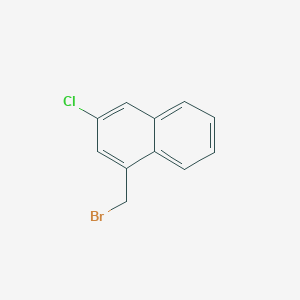

1-(Bromomethyl)-3-chloronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-chloronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZQDQGTJQKYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Pathways of 1 Bromomethyl 3 Chloronaphthalene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. libretexts.org For 1-(bromomethyl)-3-chloronaphthalene, the benzylic bromide functionality is the primary site for such reactions. The mechanism of these substitutions can proceed through two main pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). savemyexams.com

The choice between the SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

SN2 Pathway : This is a single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.comlibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com For 1-(bromomethyl)-3-chloronaphthalene, being a primary benzylic halide, the SN2 mechanism is generally favored, especially with strong nucleophiles in aprotic polar solvents. The accessibility of the carbon atom attached to the bromine is relatively unhindered, facilitating the backside attack characteristic of SN2 reactions. libretexts.org

SN1 Pathway : This is a two-step mechanism that involves the formation of a carbocation intermediate. chemicalnote.commasterorganicchemistry.com The rate-determining step is the unimolecular dissociation of the leaving group, meaning the reaction rate primarily depends on the substrate concentration. savemyexams.comyoutube.com The benzylic nature of 1-(bromomethyl)-3-chloronaphthalene means that the resulting primary carbocation would be stabilized by resonance with the naphthalene (B1677914) ring system. This stabilization makes the SN1 pathway a plausible alternative, particularly under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile. youtube.comlibretexts.org The stability of the carbocation follows the order: tertiary > secondary > primary. savemyexams.com

The presence of the chloro substituent at the 3-position of the naphthalene ring can also influence the reactivity. Its electron-withdrawing inductive effect could slightly destabilize the carbocation intermediate, potentially disfavoring the SN1 pathway to some extent.

Table 1: Factors Influencing SN1 vs. SN2 Reactions for 1-(Bromomethyl)-3-chloronaphthalene

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to 1-(Bromomethyl)-3-chloronaphthalene |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Primary benzylic halide structure favors SN2, but resonance stabilization of the potential carbocation makes SN1 possible. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., OH⁻, CN⁻) | The choice of nucleophile is critical in directing the mechanism. |

| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group, suitable for both pathways. |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) | Solvent choice can be used to favor one pathway over the other. |

The stereochemistry of nucleophilic substitution reactions is a direct consequence of the reaction mechanism.

SN2 Reactions : These reactions proceed with an inversion of configuration at the chiral center. libretexts.org This is because the nucleophile attacks from the side opposite to the leaving group. If the starting material were chiral (which is not the case for 1-(bromomethyl)-3-chloronaphthalene itself, but would be for a derivative with a stereocenter), the product would have the opposite stereochemistry.

SN1 Reactions : These reactions typically lead to racemization. libretexts.org The carbocation intermediate is planar (sp² hybridized), allowing the nucleophile to attack from either face with roughly equal probability, resulting in a mixture of enantiomers. libretexts.org

The presence of a halogen atom can influence the stereochemical outcome of substitution reactions, often favoring the formation of a trans product. nih.gov

Radical Processes and Photo-Reactivity

Beyond ionic pathways, 1-(bromomethyl)-3-chloronaphthalene can also undergo reactions involving radical intermediates, particularly under photochemical conditions.

Upon photoexcitation, the carbon-bromine bond in 1-(bromomethyl)-3-chloronaphthalene is susceptible to homolytic cleavage. This process generates a 3-chloro-1-naphthalenylmethyl radical and a bromine radical. The kinetics of this dissociation are dependent on the wavelength and intensity of the light used for excitation.

The 3-chloro-1-naphthalenylmethyl radical is a key intermediate in these photochemical reactions. This radical is resonance-stabilized by the naphthalene ring, which increases its lifetime and allows it to participate in various subsequent reactions, such as dimerization or reaction with other radical species. For instance, the dehalogenative homocoupling of similar benzylic bromides on metal surfaces has been shown to proceed through radical intermediates, leading to dimerization or polymerization. mpg.de

The 3-chloro-1-naphthalenylmethyl cation , the intermediate in the SN1 pathway, is also resonance-stabilized. Its reactivity is primarily characterized by its electrophilicity, readily reacting with available nucleophiles.

Dearomatization Reactions

Dearomatization reactions are powerful transformations that convert flat aromatic compounds into three-dimensional cyclic structures. nih.gov While specific dearomatization reactions involving 1-(bromomethyl)-3-chloronaphthalene are not extensively documented, the naphthalene core is a potential substrate for such transformations.

Catalytic asymmetric dearomatization of naphthols has been achieved using various methods, including arylative dearomatization. nih.gov These reactions often involve the formation of a quaternary stereocenter. While these examples typically involve hydroxylated naphthalenes, it is conceivable that under specific conditions, the 3-chloro-1-naphthalenylmethyl moiety could be involved in or influence dearomatization processes of the naphthalene ring system. The development of new catalytic systems is an active area of research for the dearomatization of non-activated arenes like naphthalene. researchgate.net

Intermolecular Nucleophilic Dearomatization

Intermolecular nucleophilic dearomatization is a powerful strategy for the synthesis of three-dimensional structures from flat aromatic precursors. nih.gov In the context of 1-(bromomethyl)-3-chloronaphthalene, this transformation would involve the attack of a nucleophile on the naphthalene core, leading to the disruption of its aromaticity. The inherent challenge in such reactions is overcoming the thermodynamic stability of the aromatic system. nih.gov

The process typically requires activation of the naphthalene ring, making it more susceptible to nucleophilic attack. While direct nucleophilic attack on the chloro-substituted ring is challenging, the bromomethyl group can facilitate dearomatization through the formation of an η³-benzylpalladium intermediate, which can then be intercepted by a nucleophile.

Arylative dearomatization, a subset of this class of reactions, has been successfully applied to 1-naphthol (B170400) derivatives using palladium catalysis. nih.gov This approach utilizes a chiral ligand to induce enantioselectivity in the formation of a quaternary stereocenter. nih.gov Although not directly demonstrated on 1-(bromomethyl)-3-chloronaphthalene, this methodology suggests a viable pathway for its dearomatization. The reaction would likely proceed through a palladium-catalyzed process where an organometallic reagent acts as the nucleophile, attacking the naphthalene ring to generate a dearomatized product. The success of such a reaction would be highly dependent on the choice of catalyst, ligand, and reaction conditions to favor the dearomatization pathway over simple substitution at the bromomethyl group.

Catalytic Dearomatization Strategies

Catalytic methods offer a sophisticated approach to dearomatization, often enabling reactions that are otherwise thermodynamically unfavorable. nih.gov For 1-(bromomethyl)-3-chloronaphthalene, catalytic strategies would be essential to achieve controlled and selective dearomatization.

Palladium catalysis has been a workhorse in this area, with various strategies developed for the dearomatization of naphthalene derivatives. nih.gov One such strategy involves an enantioselective arylative dearomatization of 1-naphthols, which proceeds via a palladium-catalyzed intermolecular reaction. nih.gov This method has been shown to be effective for a range of aryl bromide electrophiles, highlighting the potential for similar reactivity with the chloro-substituent on the naphthalene ring of 1-(bromomethyl)-3-chloronaphthalene, albeit with different reactivity profiles. The key to success in these reactions is often the use of specialized ligands that can stabilize the transition state and control the stereochemical outcome. nih.gov

The bromomethyl group itself can be a handle for initiating dearomatization. Palladium-catalyzed reactions involving this group could lead to the formation of a π-allyl-like intermediate, which could then undergo nucleophilic attack to yield a dearomatized product. The regioselectivity of such an attack would be influenced by the electronic nature of the chloro substituent.

Cross-Coupling Reactivity with Organometallic Reagents

The dual halogenation of 1-(bromomethyl)-3-chloronaphthalene makes it an excellent substrate for cross-coupling reactions with various organometallic reagents. These reactions are fundamental in carbon-carbon bond formation. libretexts.org

The more reactive C(sp³)-Br bond of the bromomethyl group is expected to be the primary site of reaction under many cross-coupling conditions. Organocuprates, also known as Gilman reagents, are particularly effective for coupling with alkyl halides. libretexts.orgnih.gov The reaction of 1-(bromomethyl)-3-chloronaphthalene with a lithium diorganocopper reagent (R₂CuLi) would be expected to yield the corresponding 1-alkyl-3-chloronaphthalene. This transformation proceeds via a mechanism that involves the oxidation of copper from Cu(I) to Cu(III), followed by reductive elimination. libretexts.org

| Organometallic Reagent | Expected Product with 1-(bromomethyl)-3-chloronaphthalene | General Reaction Conditions |

|---|---|---|

| Lithium Diorganocuprate (R₂CuLi) | 1-Alkyl-3-chloronaphthalene | Ether solvent, low temperature (e.g., 0 °C) |

| Grignard Reagent (RMgX) with Iron Catalyst | 1-Alkyl-3-chloronaphthalene | THF, often with co-solvents like NMP |

| Organoboron Reagent (RB(OH)₂) with Palladium Catalyst (Suzuki-Miyaura) | 1-(Aryl/Vinyl)-3-chloronaphthalene or 1-(Bromomethyl)-3-(aryl/vinyl)naphthalene | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene (B28343)/water) |

Iron-catalyzed cross-coupling reactions of Grignard reagents (RMgX) have also emerged as a powerful and more environmentally benign alternative to palladium-based systems for coupling with alkyl halides. orgsyn.orgacgpubs.orgnih.gov These reactions are often rapid and can tolerate a range of functional groups. nih.gov The reaction of 1-(bromomethyl)-3-chloronaphthalene with a Grignard reagent in the presence of an iron catalyst like Fe(acac)₃ would likely result in the selective formation of the corresponding 1-alkyl-3-chloronaphthalene. nih.gov

The chloro substituent on the aromatic ring offers a second site for cross-coupling, typically requiring harsher conditions or a different catalytic system, often palladium-based. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent in the presence of a palladium catalyst and a base, is a prime example. libretexts.org It is conceivable to perform a sequential cross-coupling, first at the bromomethyl position and subsequently at the chloro position, to synthesize disubstituted naphthalene derivatives. Palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene scaffolds to generate diverse chemical libraries. nih.gov

Influence of Electronic and Steric Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of the aforementioned reactions are profoundly influenced by the electronic and steric properties of 1-(bromomethyl)-3-chloronaphthalene.

Electronic Effects:

The chlorine atom at the 3-position is an electron-withdrawing group due to its electronegativity, but also a weak deactivator in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons. In nucleophilic aromatic substitution, the electron-withdrawing nature of the chloro group would activate the ring towards attack, although this is generally a difficult reaction for aryl chlorides. In the context of dearomatization, the chloro group's electronic influence would affect the stability of any charged intermediates.

For cross-coupling reactions at the C-Cl bond, the electron-withdrawing nature of the substituent can facilitate oxidative addition to the palladium catalyst. In electrophilic aromatic substitution reactions, the chloro group is an ortho, para-director. However, in the case of 1-(bromomethyl)-3-chloronaphthalene, the existing substitution pattern will dictate the position of any further functionalization.

Steric Effects:

Steric hindrance plays a crucial role in determining the reactivity of 1-(bromomethyl)-3-chloronaphthalene. The peri-hydrogen at the 8-position provides significant steric bulk around the 1-position, which can hinder the approach of large nucleophiles or bulky catalytic complexes to the bromomethyl group. This steric congestion can influence the rate and feasibility of substitution and coupling reactions at this position. youtube.com

In dearomatization reactions, the steric environment will influence the facial selectivity of the nucleophilic attack. Similarly, in cross-coupling reactions, the size of the organometallic reagent and the ligands on the metal catalyst can have a substantial impact on the reaction's success. For instance, highly hindered Grignard reagents might react sluggishly at the bromomethyl position. orgsyn.org The interplay between electronic and steric effects is critical; for example, while the electronic effects of the chloro group might favor a particular reaction pathway, steric hindrance could prevent it from occurring efficiently. youtube.comrsc.org

| Reaction Type | Influence of Chloro Group (Electronic) | Influence of Naphthalene Core and Substituents (Steric) |

|---|---|---|

| Nucleophilic Substitution at Bromomethyl Group | Minimal direct effect on the benzylic position. | Significant hindrance from the peri-hydrogen and the 3-chloro substituent. |

| Nucleophilic Aromatic Substitution/Dearomatization | Activates the ring towards nucleophilic attack (electron-withdrawing). | Directs the regioselectivity of attack and influences facial selectivity. |

| Palladium-Catalyzed Cross-Coupling at C-Cl | Facilitates oxidative addition to the palladium center. | Can influence the approach of the catalyst and the organometallic partner. |

Cutting Edge Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 Bromomethyl 3 Chloronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and the solid state.

Solution-State NMR for Molecular Structure Assignment (¹H, ¹³C NMR)

Solution-state ¹H and ¹³C NMR are the standard methods for confirming the molecular structure of a compound. For 1-(Bromomethyl)-3-chloronaphthalene, a ¹H NMR spectrum would be expected to show distinct signals for the bromomethyl protons and the aromatic protons on the naphthalene (B1677914) ring. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern. Similarly, a ¹³C NMR spectrum would provide the number of unique carbon atoms and their chemical environment, including the characteristic shifts for the carbon of the bromomethyl group and the carbons of the naphthalene core.

While spectra for related compounds such as 1-(bromomethyl)naphthalene (B1266630) are available, this data cannot be directly extrapolated to definitively describe 1-(Bromomethyl)-3-chloronaphthalene due to the influence of the chloro substituent on the electronic environment of the naphthalene ring system.

Solid-State NMR for Crystal Structure Determination and Conformational Analysis

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) serves as a powerful tool for characterizing the crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide insights into the number of crystallographically inequivalent molecules in the unit cell and information about the conformation of the bromomethyl group relative to the naphthalene plane in the solid state.

Advanced NMR Techniques for Revealing Subtle Structural Distortions and Intermolecular Interactions

Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals. In the solid state, techniques like Rotational-Echo Double-Resonance (REDOR) could be used to measure internuclear distances, providing critical constraints for structure determination and revealing details about intermolecular interactions, such as halogen bonding or π-π stacking.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Crystalline Structure Characterization

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess sample purity. The resulting diffractogram, a plot of intensity versus scattering angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. Without experimental data for 1-(Bromomethyl)-3-chloronaphthalene, its characteristic PXRD pattern remains unknown.

Methodologies for Complex Crystal Structure Determination in the Absence of Single Crystals

When single crystals cannot be grown, which is a common challenge, crystal structures can often be determined from high-quality powder diffraction data. This involves indexing the diffraction pattern to determine the unit cell parameters, followed by structure solution using direct-space methods or Patterson-based approaches, and finally, Rietveld refinement to optimize the structural model against the experimental data. These advanced methodologies would be applicable to 1-(Bromomethyl)-3-chloronaphthalene if suitable powder diffraction data were available.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

The IR and Raman spectra of 1-(Bromomethyl)-3-chloronaphthalene are expected to exhibit distinct bands corresponding to the vibrations of the naphthalene core, the C-Cl bond, and the C-Br bond within the bromomethyl group. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations of the naphthalene ring would produce a series of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹.

The presence of the chlorosubstituent on the naphthalene ring is identifiable by a strong C-Cl stretching vibration. Generally, the C-Cl stretch for aryl chlorides is observed in the 1100-840 cm⁻¹ range. spectroscopyonline.com The bromomethyl group introduces several characteristic vibrations. The CH₂ scissoring and wagging modes are anticipated, along with the prominent C-Br stretching vibration, which typically occurs at lower frequencies, generally in the 680-515 cm⁻¹ range, due to the higher mass of the bromine atom. spectroscopyonline.com

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric "breathing" modes of the naphthalene ring are often strong in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for 1-(Bromomethyl)-3-chloronaphthalene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium |

| CH₂ Asymmetric/Symmetric Stretch | 2960-2850 | Medium | Medium |

| Aromatic C=C Stretch | 1650-1400 | Medium-Strong | Strong |

| CH₂ Scissor | ~1470 | Medium | Weak |

| In-plane Aromatic C-H Bend | 1300-1000 | Strong | Medium |

| C-Cl Stretch | 1100-840 | Strong | Medium |

| Out-of-plane Aromatic C-H Bend | 900-675 | Strong | Weak |

| C-Br Stretch | 680-515 | Strong | Strong |

Note: The data in this table is predictive and based on characteristic frequencies of related functional groups and compounds. Experimental verification is required for confirmation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. libretexts.org For 1-(Bromomethyl)-3-chloronaphthalene, electron ionization (EI) mass spectrometry would provide critical structural information.

The molecular ion (M⁺) peak is of particular diagnostic value. Due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion region will display a characteristic isotopic cluster. wpmucdn.com The spectrum would show a pattern of peaks at M, M+2, and M+4, with relative intensities dictated by the combination of these isotopes.

The fragmentation of 1-(Bromomethyl)-3-chloronaphthalene under EI conditions is expected to be dominated by cleavages influenced by the aromatic system and the halogen substituents. A primary and highly favorable fragmentation pathway would be the cleavage of the C-Br bond, which is the weakest bond in the substituent. This would result in the loss of a bromine radical (•Br) to form a stable chloronaphthylmethyl cation (a benzylic-type carbocation). This fragment would also exhibit a ³⁵Cl/³⁷Cl isotopic pattern. Further fragmentation could involve the loss of a chlorine atom or fragmentation of the naphthalene ring itself.

Table 2: Predicted Key Mass Spectrometry Fragments for 1-(Bromomethyl)-3-chloronaphthalene

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl, ⁷⁹Br) | Significance |

|---|---|---|---|

| [C₁₁H₈ClBr]⁺ | Molecular Ion (M⁺) | 254 | Confirms molecular weight and elemental composition via isotopic pattern. |

| [C₁₁H₈Cl]⁺ | [M-Br]⁺ | 175 | Represents the stable chloronaphthylmethyl cation, likely the base peak. |

| [C₁₁H₈Br]⁺ | [M-Cl]⁺ | 207 | Represents the bromonaphthylmethyl cation. |

| [C₁₀H₆Cl]⁺ | [M-CH₂Br]⁺ | 151 | Loss of the bromomethyl radical. |

| [C₁₁H₇]⁺ | [M-Br-Cl-H]⁺ | 139 | Represents the naphthylmethylidyne cation after loss of both halogens and a hydrogen. |

Note: The m/z values are calculated for the most abundant isotopes. The table is predictive and requires experimental confirmation.

High-Resolution Microwave Spectroscopy for Gas-Phase Structural Analysis

High-resolution microwave spectroscopy is the definitive method for determining the precise geometric structure of molecules in the gas phase. dntb.gov.ua This technique measures the rotational transitions of a molecule, from which highly accurate rotational constants (A, B, C) can be derived. These constants are inversely proportional to the molecule's moments of inertia and thus provide a detailed picture of its atomic arrangement, including bond lengths and bond angles.

For 1-(Bromomethyl)-3-chloronaphthalene, a microwave spectroscopy study would yield its precise three-dimensional structure, free from intermolecular interactions present in condensed phases. The analysis would be complicated by the presence of two quadrupolar nuclei, ³⁵Cl and ³⁷Cl (both with nuclear spin I = 3/2) and ⁷⁹Br and ⁸¹Br (both with I = 3/2), which would cause hyperfine splitting of the rotational lines. However, the analysis of this splitting provides valuable information on the electronic environment around the halogen nuclei through the determination of nuclear quadrupole coupling constants. uva.es

A study on the related molecule 1-chloronaphthalene (B1664548) successfully used chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy to determine its rotational constants and the nuclear quadrupole coupling constants for the chlorine atom. uva.esnih.gov A similar investigation of 1-(Bromomethyl)-3-chloronaphthalene would allow for the precise determination of the C-Cl and C-Br bond lengths, the orientation of the bromomethyl group relative to the naphthalene plane, and the subtle structural changes induced by the substituents on the aromatic ring.

Table 3: Structural Parameters Obtainable from High-Resolution Microwave Spectroscopy of 1-(Bromomethyl)-3-chloronaphthalene

| Parameter | Description | Significance |

|---|---|---|

| Rotational Constants (A, B, C) | Constants related to the moments of inertia about the principal axes. | Defines the overall shape and size of the molecule. |

| Bond Lengths (e.g., C-Cl, C-Br, C-C, C-H) | Internuclear distances between bonded atoms. | Provides the fundamental geometric framework of the molecule. |

| Bond Angles (e.g., ∠C-C-Cl, ∠C-C-Br) | Angles between adjacent chemical bonds. | Determines the three-dimensional arrangement of atoms. |

| Nuclear Quadrupole Coupling Constants (χ) | Measures the interaction of the nuclear quadrupole moment with the local electric field gradient. | Gives insight into the electronic environment and C-halogen bond character. |

| Dihedral Angles | Defines the rotational conformation of the bromomethyl group. | Characterizes the orientation of the -CH₂Br substituent. |

Note: This table lists the types of data that would be generated from a microwave spectroscopy experiment, which has not yet been reported for this specific compound.

Computational Chemistry and Quantum Mechanical Studies of 1 Bromomethyl 3 Chloronaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A DFT study of 1-(Bromomethyl)-3-chloronaphthalene would commence with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. Using a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ), the bond lengths, bond angles, and dihedral angles of the molecule would be systematically adjusted to locate the energy minimum on the potential energy surface.

Upon obtaining the optimized geometry, a detailed electronic structure analysis could be performed. This would provide insights into the distribution of electrons within the molecule and would include the calculation of:

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Atomic Charges: Various charge partitioning schemes (e.g., Mulliken, Natural Bond Orbital) could be used to assign partial charges to each atom, offering a quantitative measure of the electronic effects of the chloro and bromomethyl substituents.

Without specific calculations, we can hypothesize that the electronegative chlorine atom and the bromomethyl group would significantly influence the electronic landscape of the naphthalene (B1677914) core.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For 1-(Bromomethyl)-3-chloronaphthalene, DFT could be employed to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts.

The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors within the DFT framework. By calculating the shielding for each nucleus and referencing it to a standard (e.g., tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. These predicted shifts can then be compared with experimental data to confirm the structure of the synthesized compound.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 1-(Bromomethyl)-3-chloronaphthalene, based on DFT calculations, would be structured as follows. It is important to note that the values presented are purely illustrative and are not the result of actual calculations.

Table 1: Hypothetical DFT-Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Bromomethyl)-3-chloronaphthalene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene H-2 | 7.8 - 8.2 | - |

| Naphthalene H-4 | 7.9 - 8.3 | - |

| Naphthalene H-5 | 7.5 - 7.9 | - |

| Naphthalene H-6 | 7.4 - 7.8 | - |

| Naphthalene H-7 | 7.6 - 8.0 | - |

| Naphthalene H-8 | 8.0 - 8.4 | - |

| Bromomethyl CH₂ | 4.8 - 5.2 | - |

| Naphthalene C-1 | - | 130 - 135 |

| Naphthalene C-2 | - | 125 - 130 |

| Naphthalene C-3 | - | 132 - 137 |

| Naphthalene C-4 | - | 127 - 132 |

| Naphthalene C-4a | - | 133 - 138 |

| Naphthalene C-5 | - | 126 - 131 |

| Naphthalene C-6 | - | 124 - 129 |

| Naphthalene C-7 | - | 128 - 133 |

| Naphthalene C-8 | - | 129 - 134 |

| Naphthalene C-8a | - | 131 - 136 |

| Bromomethyl C | - | 30 - 35 |

Note: The ranges provided are estimates based on typical values for similar substituted naphthalenes and are not based on specific calculations for 1-(Bromomethyl)-3-chloronaphthalene.

Investigation of Inductive and Mesomeric Effects on Naphthalene Core Electrophilicity

The chloro and bromomethyl substituents on the naphthalene ring exert both inductive and mesomeric (resonance) effects, which in turn modulate the electrophilicity of the naphthalene core.

Inductive Effect (-I): Both the chlorine atom and the bromomethyl group are electron-withdrawing through the sigma bond network due to the high electronegativity of the halogen atoms. This -I effect decreases the electron density on the naphthalene ring, making it more electrophilic.

Mesomeric Effect (+M): The chlorine atom, having lone pairs of electrons, can donate electron density to the pi system of the naphthalene ring through resonance. This +M effect counteracts the -I effect to some extent. The bromomethyl group does not have a significant mesomeric effect.

Molecular Modeling of Reactivity and Selectivity Profiles

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For 1-(Bromomethyl)-3-chloronaphthalene, molecular modeling could be used to predict its reactivity and selectivity in various chemical reactions.

For example, in electrophilic aromatic substitution reactions, molecular modeling could predict which position on the naphthalene ring is most susceptible to attack. This would involve calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack at each possible position. The position leading to the most stable intermediate would be the predicted site of substitution.

Similarly, the reactivity of the bromomethyl group in nucleophilic substitution reactions could be modeled. By simulating the reaction with different nucleophiles, their relative reaction rates could be predicted.

Conformational Analysis and Energy Landscape Mapping

While the naphthalene core is rigid, the bromomethyl group can rotate around the C-C single bond, leading to different conformations. A conformational analysis would aim to identify the stable conformers and the energy barriers between them.

This can be achieved by systematically rotating the dihedral angle of the bromomethyl group and calculating the energy at each step. The results can be plotted on a potential energy surface, which maps the energy as a function of the rotational angle. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for rotation.

For 1-(Bromomethyl)-3-chloronaphthalene, steric interactions between the bromine atom of the bromomethyl group and the peri-hydrogen atom on the naphthalene ring would likely be a significant factor in determining the preferred conformation. Molecular mechanics or DFT calculations could be used to perform this analysis and generate an energy landscape map.

Derivatization and Transformational Chemistry of 1 Bromomethyl 3 Chloronaphthalene As a Versatile Building Block

Synthesis of Polysubstituted Naphthalene (B1677914) Derivatives

The reactivity of the bromomethyl group in 1-(bromomethyl)-3-chloronaphthalene makes it an excellent starting point for introducing a variety of substituents onto the naphthalene scaffold. This allows for the systematic construction of polysubstituted naphthalene derivatives with tailored electronic and steric properties.

A general method for preparing polysubstituted naphthalene derivatives involves the reaction of a compound with a suitable catalyst and solvent, followed by heating to drive the reaction to completion. google.com The resulting product can then be isolated and purified. google.com This approach offers a straightforward and efficient route to a diverse range of naphthalene-based compounds. google.com For instance, 1-chloromethyl naphthalene, a related compound, can be condensed with various substituted anilines and heteroaryls to produce a series of derivatives.

The following table outlines a representative synthesis of a polysubstituted naphthalene derivative:

| Reactant A | Reactant B | Catalyst/Reagents | Product | Yield | Ref |

| 2,3-dimethylnaphthalene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Benzene | 2,3-Bis(bromomethyl)naphthalene (B3052160) | 75% | nih.gov |

Formation of Complex Polycyclic Aromatic Hydrocarbon Architectures

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov They are of significant interest due to their unique electronic and photophysical properties, with applications in materials science and organic electronics. nih.govresearchgate.net The synthesis of complex PAHs often involves the strategic coupling of smaller aromatic building blocks.

1-(Bromomethyl)-3-chloronaphthalene can serve as a precursor for the construction of larger, more intricate PAH architectures. While direct examples using this specific starting material are not prevalent in the provided search results, the general principles of PAH synthesis can be applied. For example, the dehalogenative homocoupling of benzylic bromides, such as bis-bromomethyl-naphthalene, on a gold surface can lead to the formation of either dimers or conjugated polymers. mpg.de Another powerful method for creating extended PAHs is through oxidative tandem spirocyclization and 1,2-aryl migration of appropriately substituted precursors. nih.gov

The formation of brominated PAHs (BrPAHs) has been studied, and their mechanisms can provide insight into the reactivity of halogenated naphthalene derivatives. uaeu.ac.ae These reactions often proceed through radical pathways and can be influenced by temperature and the presence of other reactive species. uaeu.ac.ae

Applications in Ligand Synthesis for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby influencing the catalytic activity and selectivity of the resulting complex. The naphthalene framework, when appropriately functionalized, can be incorporated into ligand structures for a variety of catalytic applications.

Halogen-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors for cross-coupling reactions. nih.gov These dimers can be readily prepared from (bromomethyl)naphthalene or (chloromethyl)naphthalene derivatives. nih.gov Upon reaction with phosphine (B1218219) or carbene ligands, they form well-defined monoligated palladium complexes in situ. nih.gov These catalytic systems have demonstrated high activity in challenging Buchwald-Hartwig, Heck, Suzuki, and Negishi couplings, as well as ketone arylations. nih.gov

The following table summarizes the use of a methylnaphthyl palladium dimer as a catalyst precursor:

| Reaction Type | Catalyst System | Substrates | Product | Yield | Ref |

| Buchwald-Hartwig Amination | [Pd(β-MeNAP)Br]₂ / Ligand | 4-chlorotoluene, morpholine | N-(p-tolyl)morpholine | High (TON up to 2650) | nih.gov |

Incorporation into Polymeric and Supramolecular Systems

The integration of functional naphthalene units into polymers and supramolecular assemblies can lead to materials with novel properties and applications. The reactive bromomethyl group of 1-(bromomethyl)-3-chloronaphthalene provides a convenient handle for its incorporation into larger molecular architectures.

While direct polymerization of 1-(bromomethyl)-3-chloronaphthalene is not explicitly detailed, the on-surface dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene serves as a relevant example. mpg.de This reaction yields a poly(o-naphthylene vinylidene) polymer, which can be further dehydrogenated to a conjugated poly(o-naphthylene vinylene) upon annealing. mpg.de This demonstrates the potential for forming polymeric structures from bromomethyl-substituted naphthalenes.

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined structures. nwhitegroup.com The naphthalene unit can participate in π-π stacking and other non-covalent interactions, making it a valuable component for the design of supramolecular systems.

Design and Synthesis of Advanced Organic Materials Precursors

Organic electronic materials are at the forefront of materials science, with applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). patsnap.comfrontiersin.orglbl.govsigmaaldrich.com The performance of these devices is highly dependent on the molecular structure and properties of the organic semiconductors used. researchgate.net

1-(Bromomethyl)-3-chloronaphthalene can be envisioned as a precursor for the synthesis of advanced organic materials. By modifying the naphthalene core through various chemical transformations, new organic semiconductors with tailored electronic properties can be designed and synthesized. lbl.gov For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the resulting molecules.

The synthesis of bromo-functionalized B1-polycyclic aromatic hydrocarbons (PAHs) with low-lying LUMOs has been reported as a strategy for creating deep-red to near-infrared emitting materials. nih.gov These brominated PAHs can be readily functionalized through cross-coupling reactions to generate donor-acceptor materials with potential applications in OLEDs. nih.gov This highlights a potential pathway for transforming 1-(bromomethyl)-3-chloronaphthalene into a valuable precursor for optoelectronic materials.

Emerging Research Frontiers and Future Perspectives on Halogenated Naphthalene Chemistry

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Naphthalenes

The synthesis of highly functionalized naphthalenes, including those with specific halogenation patterns like 1-(bromomethyl)-3-chloronaphthalene, is a cornerstone of advancing their application. Traditional methods often require harsh conditions and can lack selectivity, prompting the development of more sophisticated and sustainable routes.

Key Developments:

Cycloaddition Reactions: A prominent strategy for constructing the naphthalene (B1677914) core with pre-defined substituents involves [4+2] cycloaddition reactions. For instance, researchers have developed efficient methods using aryne intermediates reacting with functionalized 2-pyrones, which allows for the synthesis of multisubstituted naphthalenes through a Diels-Alder reaction followed by decarboxylative aromatization. rsc.org This approach offers a high degree of control over the final substitution pattern.

Direct Functionalization: The direct and selective functionalization of the naphthalene ring is another critical area. Electrophilic aromatic substitution, such as bromination, can be controlled by reaction conditions like temperature and solvent to favor specific isomers. For example, the reaction of 1-bromonaphthalene (B1665260) with bromine can yield 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) depending on the conditions. researchgate.net While direct chlorination of naphthalene is a known process, achieving specific isomers like 1-chloronaphthalene (B1664548) often results in mixtures with other chlorinated products. wikipedia.orgwikipedia.org

Metal- and Enzyme-Catalyzed Reactions: Modern synthetic chemistry increasingly relies on catalytic methods. The synthesis of octasubstituted naphthalenes has been achieved using zirconacyclopentadienes, demonstrating the power of metal-mediated routes to create sterically crowded structures. nih.gov Furthermore, the use of biocatalysts is an emerging sustainable frontier. Flavin-dependent halogenase enzymes, for example, can selectively install halogen atoms onto various aromatic substrates, including naphthalenes, under mild conditions, offering a green alternative to traditional chemical halogenation. mdpi.com

Building Block Approach: The synthesis of complex naphthalenes often proceeds from simpler, pre-functionalized precursors. For example, 1-bromo-8-chloronaphthalene (B1342333) is synthesized from 8-chloronaphthalen-1-amine (B1355594) via a Sandmeyer-type reaction. chemicalbook.com This highlights the importance of having a robust toolbox of starting materials to access diverse substitution patterns.

| Synthetic Strategy | Description | Example Product(s) | Reference |

|---|---|---|---|

| Cycloaddition | [4+2] cycloaddition of arynes with 2-pyrones followed by decarboxylative aromatization. | Multisubstituted Naphthalenes | rsc.org |

| Direct Bromination | Controlled reaction of naphthalene or bromonaphthalenes with bromine. | 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene | researchgate.net |

| Metal-Mediated Synthesis | Reaction of zirconacyclopentadienes with diiodo-tetraalkylbenzenes. | Octasubstituted Naphthalenes | nih.gov |

| Enzymatic Halogenation | Use of flavin-dependent halogenases for selective chlorination. | Halogenated Indoles and Naphthalenes | mdpi.com |

Exploration of Unprecedented Reactivity Patterns and Selective Transformations

The reactivity of the naphthalene ring is significantly influenced by the number, type, and position of its substituents. Halogens, like those in 1-(bromomethyl)-3-chloronaphthalene, exert strong electronic and steric effects, guiding the outcome of chemical transformations.

Key Research Areas:

Electrophilic Substitution: Naphthalene is generally more reactive towards electrophiles than benzene. wikipedia.orglibretexts.org Substitution typically favors the 1-position (alpha) over the 2-position (beta) because the carbocation intermediate for alpha-substitution is better stabilized by resonance. libretexts.org The presence of a deactivating halogen atom can influence the position of further substitution.

Peri-Interactions: In 1,8-disubstituted naphthalenes, the close proximity of the substituents (peri-positions) leads to unique reactivity and steric strain. This has been explored in reactions of 8-halogeno-1-naphthoic acids. rsc.org For a molecule like 1-bromo-8-chloronaphthalene, these peri-interactions would be a dominant feature of its chemistry. cymitquimica.com

Radical Reactions: Halogenated naphthalenes can participate in radical reactions. For instance, the reaction of 1-bromonaphthalene with phosphine (B1218219) in a superbasic system proceeds via a single electron transfer process, demonstrating a radical nucleophilic substitution (SRN1) mechanism. researchgate.net The bromomethyl group, in particular, is a versatile functional handle, readily participating in nucleophilic substitution and radical reactions.

Advancements in Combined Experimental and Computational Approaches for Structural and Mechanistic Insights

The synergy between experimental techniques and computational modeling is revolutionizing our understanding of halogenated naphthalenes at the molecular level. These combined approaches provide deep insights into structure, bonding, and reaction mechanisms that are often difficult to obtain through experimentation alone.

Key Methodologies:

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometries, electronic structures, and reactivity of naphthalene derivatives. acs.orgrsc.org For example, computational studies on perfluorohalogenated naphthalenes have revealed the significant role of π-hole and σ-hole interactions, which are non-covalent interactions involving the halogen atoms that can dictate crystal packing and intermolecular interactions. rsc.org DFT studies have also been used to analyze the electronic effects of halogenation on the HOMO-LUMO gap of polycyclic aromatic hydrocarbons, which is crucial for designing materials for electronic applications. researchgate.net

Spectroscopic Analysis: Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structure elucidation. The chemical shifts observed in ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the naphthalene core and its substituents. chemicalbook.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.org Comparing computationally predicted structures with experimental X-ray data allows for the refinement of theoretical models. acs.org

A quantum chemical study using DFT has been performed on selenium-containing naphthalene derivatives to analyze their structure and properties, showcasing the power of computational methods to investigate complex heterocyclic systems fused with naphthalene. researchgate.net Similarly, DFT has been used to study copper complexes with naphthalene-based Schiff bases, revealing that a lower energy band gap correlates with higher reactivity. rsc.org

Q & A

Basic: What are the common synthetic routes for 1-(Bromomethyl)-3-chloronaphthalene, and what experimental conditions are critical for optimizing yield?

Answer:

The synthesis typically involves halogenation or functional group interconversion. A standard method is the bromination of 3-chloronaphthalene derivatives using brominating agents (e.g., N-bromosuccinimide or Br₂) under controlled conditions. Key parameters include:

- Catalysts: Fe or AlBr₃ to enhance regioselectivity .

- Solvents: Non-polar solvents (e.g., CCl₄) to stabilize intermediates.

- Temperature: 0–50°C to minimize side reactions like di-substitution .

Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product from unreacted starting materials or by-products.

Basic: Which spectroscopic techniques are most reliable for characterizing 1-(Bromomethyl)-3-chloronaphthalene, and what structural features do they confirm?

Answer:

- ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–8.5 ppm) and the bromomethyl group (δ ~4.3–4.7 ppm for CH₂Br) .

- GC-MS: Confirms molecular weight (M⁺ peak at m/z 239–241 for Br/Cl isotopes) and fragmentation patterns (e.g., loss of CH₂Br) .

- IR Spectroscopy: Detects C-Br stretching (~560 cm⁻¹) and C-Cl (~740 cm⁻¹) .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of 1-(Bromomethyl)-3-chloronaphthalene, and how can they be controlled?

Answer:

The bromomethyl group’s electrophilicity may lead to elimination (forming naphthalene derivatives) under basic conditions. Mitigation strategies include:

- Low-temperature reactions (0–25°C) to suppress base-induced elimination .

- Steric hindrance modulation: Bulky solvents (e.g., DMF) reduce unwanted side reactions .

- Kinetic vs. thermodynamic control: Short reaction times favor substitution, while prolonged heating promotes elimination .

Advanced: What contradictions exist in reported reactivity data for 1-(Bromomethyl)-3-chloronaphthalene in cross-coupling reactions, and how can they be resolved?

Answer:

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) arise from:

- Palladium catalyst selection: Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts oxidative addition efficiency .

- Base sensitivity: K₂CO₃ may deprotonate the naphthalene ring, altering reactivity .

- Solvent polarity: Polar aprotic solvents (THF, DMSO) stabilize intermediates but may increase side reactions .

Resolution requires systematic screening of catalysts, bases, and solvents using design-of-experiment (DoE) methodologies.

Basic: What safety protocols are critical when handling 1-(Bromomethyl)-3-chloronaphthalene, given its structural analogs’ toxicity profiles?

Answer:

- Personal protective equipment (PPE): Gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Ventilation: Prevents inhalation of volatile by-products (e.g., HBr) .

- Waste disposal: Halogenated waste containers to comply with EPA regulations .

- First aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Advanced: How does the electronic interplay between bromomethyl and chloro substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

- Electron-withdrawing effects: The chloro group deactivates the ring, directing electrophiles to the bromomethyl-bearing position .

- Resonance stabilization: The bromomethyl group’s σ-hole enhances electrophilicity, facilitating SNAr reactions at the para position .

- Competitive pathways: Steric hindrance from substituents may shift reactivity to meta positions in polyhalogenated analogs .

Advanced: What computational methods are effective for predicting the regioselectivity of 1-(Bromomethyl)-3-chloronaphthalene in Diels-Alder reactions?

Answer:

- DFT calculations: Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular dynamics (MD): Simulate solvent effects on transition states (e.g., THF vs. toluene) .

- QSPR models: Correlate substituent Hammett constants (σ⁺) with reaction rates .

Basic: What are the primary degradation pathways of 1-(Bromomethyl)-3-chloronaphthalene under environmental conditions, and how do they impact toxicity assessments?

Answer:

- Photolysis: UV light cleaves C-Br bonds, generating 3-chloronaphthalene and Br radicals .

- Hydrolysis: Aqueous conditions yield naphthol derivatives, which are less toxic but bioaccumulative .

- Microbial degradation: Anaerobic bacteria reduce halogenated intermediates, producing chlorinated dibenzofurans as persistent pollutants .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate the mechanistic pathways of 1-(Bromomethyl)-3-chloronaphthalene in photochemical reactions?

Answer:

- ¹³C-labeling: Tracks carbon migration during ring-opening/closing reactions via NMR .

- Deuterium kinetic isotope effects (KIE): Differentiates radical vs. ionic mechanisms in C-Br bond cleavage .

- Mass spectrometry imaging (MSI): Maps spatial distribution of degradation products in environmental samples .

Advanced: What strategies minimize racemization when using 1-(Bromomethyl)-3-chloronaphthalene as a chiral building block in asymmetric synthesis?

Answer:

- Chiral auxiliaries: Evans oxazolidinones or Oppolzer sultams stabilize transition states .

- Low-temperature asymmetric catalysis: (−)-Sparteine/Pd complexes enhance enantiomeric excess (ee >90%) .

- Dynamic kinetic resolution (DKR): Combines racemization inhibitors (e.g., BINAP ligands) with chiral catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.